molecular formula C22H23ClN4O2S B2543585 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-2-methylphenyl)oxalamide CAS No. 1797571-26-6

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-2-methylphenyl)oxalamide

Cat. No. B2543585
CAS RN: 1797571-26-6
M. Wt: 442.96
InChI Key: JSFYBQIDGJQBMG-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzo[d]thiazol-2-yl and piperidin-4-yl, which are often used in the synthesis of various pharmaceutical agents . These types of compounds have been studied for their potential therapeutic effects, including anti-Parkinsonian and anti-inflammatory properties .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Future Directions

Future research could focus on further studying the therapeutic potential of this compound and similar compounds. This could include confirming their binding with human A2A receptors for the design and development of potent antagonists , and exploring their potential in treating other diseases.

properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(3-chloro-2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2S/c1-14-16(23)5-4-7-17(14)25-21(29)20(28)24-13-15-9-11-27(12-10-15)22-26-18-6-2-3-8-19(18)30-22/h2-8,15H,9-13H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFYBQIDGJQBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-2-methylphenyl)oxalamide

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